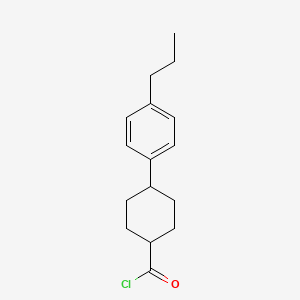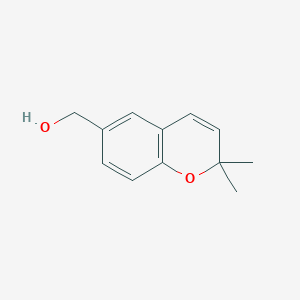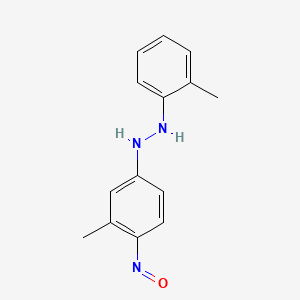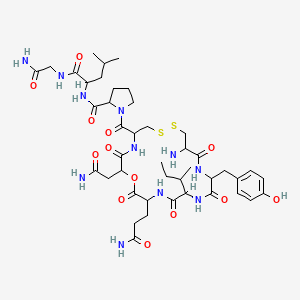
5-Bma-oxytocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bma-oxytocin is a synthetic analog of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, reproduction, and various physiological processes. Oxytocin is naturally produced in the hypothalamus and released by the posterior pituitary gland. It is well-known for its role in inducing labor and facilitating lactation. The synthetic analog, this compound, has been developed to enhance the stability and efficacy of oxytocin for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bma-oxytocin involves the modification of the oxytocin peptide chain. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The specific modification at the 5th position involves the incorporation of a benzyl mercaptoacetyl (Bma) group. The reaction conditions include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The purified peptide is then lyophilized to obtain a stable powder form suitable for storage and further use.
Chemical Reactions Analysis
Types of Reactions
5-Bma-oxytocin undergoes various chemical reactions, including:
Oxidation: The thiol group in the Bma moiety can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other functional groups to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Various amino acid derivatives and coupling reagents like HBTU and DIPEA.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
5-Bma-oxytocin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating social behaviors and neuroendocrine functions.
Medicine: Explored for potential therapeutic applications in conditions like autism, social anxiety, and postpartum depression.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
5-Bma-oxytocin exerts its effects by binding to oxytocin receptors (OXTR) located on the surface of target cells. The binding activates G-protein-coupled receptor (GPCR) signaling pathways, leading to the mobilization of intracellular calcium ions (Ca2+) and the activation of downstream effectors such as phospholipase C (PLC). This cascade of events results in various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors.
Comparison with Similar Compounds
Similar Compounds
Oxytocin: The natural hormone with similar physiological effects but lower stability.
Vasopressin: A related neuropeptide with overlapping functions in water retention and blood pressure regulation.
Carbetocin: A synthetic analog of oxytocin with enhanced stability and prolonged action.
Uniqueness of 5-Bma-oxytocin
This compound is unique due to the incorporation of the Bma group, which enhances its stability and resistance to enzymatic degradation. This modification allows for more sustained and potent biological effects compared to natural oxytocin and other analogs.
Properties
CAS No. |
83281-46-3 |
|---|---|
Molecular Formula |
C43H65N11O13S2 |
Molecular Weight |
1008.2 g/mol |
IUPAC Name |
1-[10-amino-2-(2-amino-2-oxoethyl)-19-(3-amino-3-oxopropyl)-16-butan-2-yl-13-[(4-hydroxyphenyl)methyl]-3,11,14,17,20-pentaoxo-1-oxa-7,8-dithia-4,12,15,18-tetrazacycloicosane-5-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-41(64)49-26(12-13-32(45)56)43(66)67-31(17-33(46)57)40(63)52-29(20-69-68-19-25(44)36(59)50-28(38(61)53-35)16-23-8-10-24(55)11-9-23)42(65)54-14-6-7-30(54)39(62)51-27(15-21(2)3)37(60)48-18-34(47)58/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,60)(H,49,64)(H,50,59)(H,51,62)(H,52,63)(H,53,61) |
InChI Key |
WMKKPLUNPLSYJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


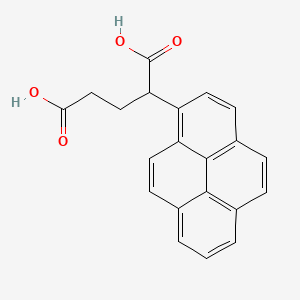
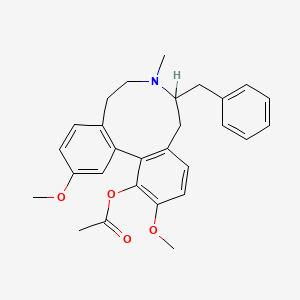
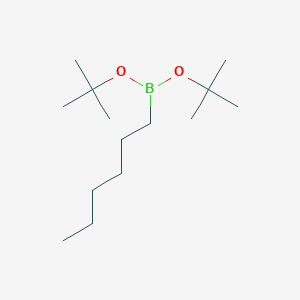
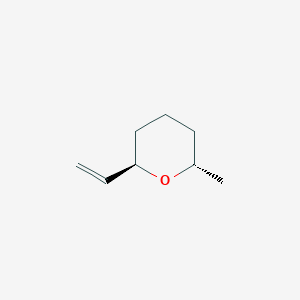
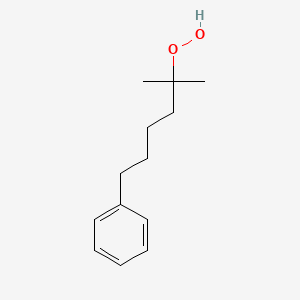
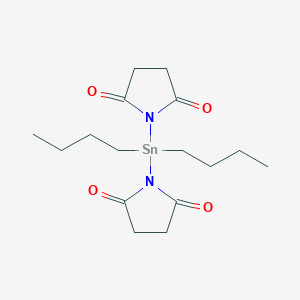
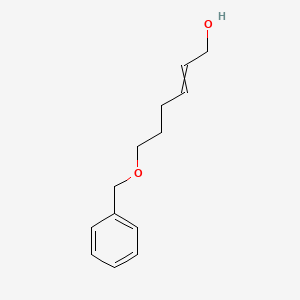
![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)

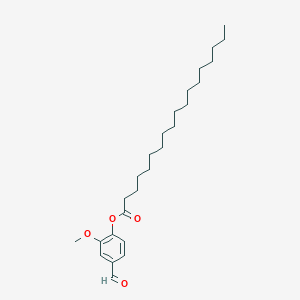
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
